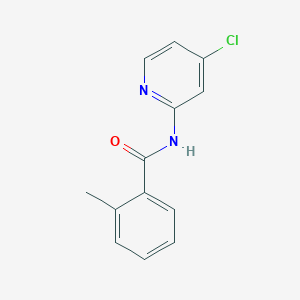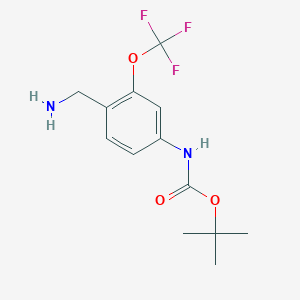
Tert-butyl 4-(aminomethyl)-3-(trifluoromethoxy)phenylcarbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl 4-(aminomethyl)-3-(trifluoromethoxy)phenylcarbamate is a chemical compound that has garnered significant attention in the scientific community due to its potential applications in research. This compound is commonly referred to as Boc-AMTP and is used as a reagent for the synthesis of various compounds. In
Mécanisme D'action
The mechanism of action of Boc-AMTP involves the protection of the amine group in various compounds. Boc-AMTP reacts with the amine group to form a stable carbamate, which can protect the amine group during subsequent reactions. The carbamate group can be removed under acidic conditions, allowing for the amine group to be regenerated.
Biochemical and Physiological Effects:
Boc-AMTP does not have any known biochemical or physiological effects. It is used solely as a reagent for the synthesis of various compounds.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using Boc-AMTP in lab experiments is its ability to selectively protect the amine group in various compounds. This allows for selective reactions to occur at other functional groups. Boc-AMTP is also easy to handle and store, making it a convenient reagent to use in lab experiments.
One limitation of using Boc-AMTP is that it can be difficult to remove the carbamate group under acidic conditions. This can result in incomplete removal of the protecting group, which can affect the yield and purity of the final product.
Orientations Futures
There are several future directions for the use of Boc-AMTP in scientific research. One potential application is in the synthesis of new peptides and proteins. Boc-AMTP can be used to selectively protect the amine group in various amino acids, allowing for the synthesis of new peptides and proteins with specific properties.
Another future direction is in the development of new protecting groups for amines. While Boc-AMTP is commonly used as a protecting group, there may be other compounds that are more effective or selective for certain applications.
Conclusion:
In conclusion, Boc-AMTP is a versatile reagent that has numerous applications in scientific research. Its ability to selectively protect the amine group in various compounds makes it a valuable tool for the synthesis of new compounds. While there are limitations to its use, Boc-AMTP remains a popular reagent in the scientific community and has the potential for further development in the future.
Méthodes De Synthèse
The synthesis of Boc-AMTP involves the reaction of 4-(aminomethyl)-3-(trifluoromethoxy)aniline with tert-butyl chloroformate. The reaction results in the formation of Boc-AMTP, which is a white solid with a molecular weight of 325.3 g/mol.
Applications De Recherche Scientifique
Boc-AMTP is widely used in scientific research for the synthesis of various compounds. It is commonly used as a protecting group for amines in organic synthesis. Boc-AMTP can be used to protect the amine group in various compounds, allowing for selective reactions to occur at other functional groups. Boc-AMTP is also used as a reagent for the synthesis of various peptides and proteins.
Propriétés
IUPAC Name |
tert-butyl N-[4-(aminomethyl)-3-(trifluoromethoxy)phenyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17F3N2O3/c1-12(2,3)21-11(19)18-9-5-4-8(7-17)10(6-9)20-13(14,15)16/h4-6H,7,17H2,1-3H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JERMHLUIDIQVJR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC(=C(C=C1)CN)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17F3N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 4-(aminomethyl)-3-(trifluoromethoxy)phenylcarbamate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

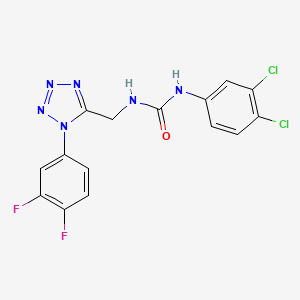

![1-(4-chlorophenyl)-3-[(4-fluorobenzyl)amino]pyrazin-2(1H)-one](/img/structure/B2508817.png)

![2-[2-(2-methoxyethyl)-1-oxoisoquinolin-5-yl]oxy-N-(2-methoxyphenyl)acetamide](/img/structure/B2508819.png)
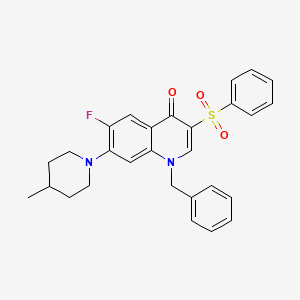
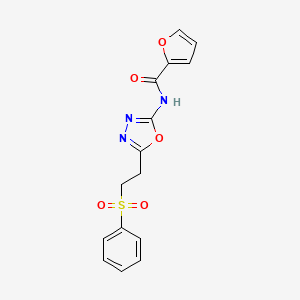
![1-((1R,5S)-3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-(benzylthio)ethan-1-one](/img/structure/B2508823.png)
![2-(benzo[d][1,3]dioxol-5-yl)-N-(5-(2,5-dichlorothiophen-3-yl)-1,3,4-oxadiazol-2-yl)acetamide](/img/structure/B2508826.png)
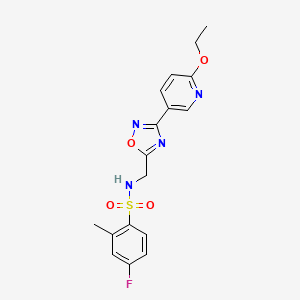

![Ethyl 6-benzyl-2-(3,4-dimethoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2508832.png)
![Methyl 2-[[2-(difluoromethyl)pyrazol-3-yl]amino]acetate](/img/structure/B2508833.png)
